2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPFZJGXCHNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid and Its Analogs
Retrosynthetic Analysis of the 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid Scaffoldnih.gov
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. This process illuminates the key bond disconnections and strategic considerations necessary for a successful synthesis.
The primary retrosynthetic disconnection for this compound is the carbon-carbon bond between the C-3 position of the pyrrole (B145914) ring and the acetic acid side chain. This simplifies the target molecule to the core 1H-pyrrolo[2,3-c]pyridine scaffold and a two-carbon synthon for the side chain.
A further disconnection of the pyrrolo[2,3-c]pyridine core involves breaking the bonds of the pyrrole ring. This typically leads back to a functionalized pyridine (B92270) precursor. For instance, the synthesis of a related 1H-pyrrolo[3,2-c]pyridine scaffold involves starting from a substituted pyridine, which undergoes nitration and subsequent reactions to build the fused pyrrole ring. nih.govsemanticscholar.org This general strategy is applicable across the pyrrolopyridine family. The key precursors are therefore appropriately substituted pyridines, which serve as the foundation upon which the pyrrole ring is constructed.
Development of the Pyrrolo[2,3-c]pyridine Core Synthesis
The construction of the bicyclic 6-azaindole (B1212597) core is the cornerstone of the synthesis. Both classical and modern methods have been developed to achieve this, offering different advantages in terms of efficiency, versatility, and substrate scope. nbuv.gov.ua
Traditional methods for forming the pyrrolo[2,3-c]pyridine system often rely on well-established named reactions in heterocyclic chemistry. These methods typically involve the annulation of a pyrrole ring onto a pre-existing pyridine core. nbuv.gov.ua
One of the most common classical methods is the Bartoli reaction, which utilizes the interaction of nitro-pyridines with vinyl Grignard reagents. nbuv.gov.ua Another significant approach is the Fischer indole (B1671886) synthesis, adapted for azaindoles, which involves the cyclization of pyridine-derived hydrazones. nbuv.gov.ua Reductive cyclization of substituted nitropyridines also serves as a robust classical route. For example, the condensation of nitropyridines with diethyl oxalate, followed by reductive cyclization of the product, yields key pyrrolo[2,3-c]pyridine-2-carboxylate intermediates. nbuv.gov.ua Similarly, intramolecular cyclization of compounds like ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate using zinc in acetic acid leads to the formation of the 6-azaindole core. nbuv.gov.ua
Table 1: Classical Synthesis Approaches for the Pyrrolo[2,3-c]pyridine Core
| Method | Key Reactants | Conditions | Outcome |
|---|---|---|---|
| Bartoli Reaction | 2-Halogen-3-nitropyridines, Vinyl Magnesium Bromide | THF or Toluene | Forms the pyrrole ring onto the pyridine core. nbuv.gov.ua |
| Fischer Synthesis | 3-Hydrazinyl-2-methoxypyridine, Phenylacetaldehyde | Acid or heat | Cyclization to form the 3-phenyl-6-azaindole. nbuv.gov.ua |
| Reductive Cyclization | 4-Chloro-3-nitropyridine (B21940), Ethyl Cyanoacetate | Zinc powder, Acetic Acid | Intramolecular cyclization to form the azaindole ring. nbuv.gov.ua |
Contemporary synthetic chemistry has seen the rise of metal-catalyzed reactions, which often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods. Palladium-catalyzed cross-coupling and cyclization reactions are particularly prominent in the synthesis of the pyrrolo[2,3-c]pyridine core. nbuv.gov.ua
The Sonogashira reaction, for example, can be used to couple terminal alkynes with halopyridines, followed by a tandem C-N coupling and cyclization to furnish the pyrrolo[2,3-c]pyridine system. nbuv.gov.ua Another modern approach involves the palladium-catalyzed reductive cyclization of substrates like 3-nitro-4-styrylpyridine, which can be mediated by carbon monoxide. nbuv.gov.ua These catalyst-driven methods allow for the efficient assembly of complex heterocyclic structures from readily available starting materials. nbuv.gov.ua
Table 2: Modern Catalyst-Mediated Syntheses for the Pyrrolo[2,3-c]pyridine Core
| Method | Catalyst | Key Reaction | Description |
|---|---|---|---|
| Sonogashira/Cyclization | Palladium | C-C coupling and C-N coupling | 3,4-Dibromopyridine reacts with an alkyne, followed by treatment with an amine to produce the pyrrolopyridine. nbuv.gov.ua |
| Reductive Cyclization | Palladium | C-N coupling | A 3-nitro-4-styrylpyridine undergoes reductive cyclization mediated by CO to form the bicyclic core. nbuv.gov.ua |
| Tandem Coupling | Palladium | C-N coupling and Suzuki process | Reaction of gem-dichloro olefins and boronic acids leads to 2-substituted 6-azaindoles. nbuv.gov.ua |
Functionalization at the C-3 Position and Acetic Acid Side Chain Introductionnih.gov
Once the 1H-pyrrolo[2,3-c]pyridine core is synthesized, the final step is the introduction of the acetic acid side chain at the C-3 position. This transformation requires a reliable method for carbon-carbon bond formation.
The introduction of the acetic acid moiety at the C-3 position of the 6-azaindole nucleus is analogous to the functionalization of the parent indole ring, which is known to be nucleophilic at this position. Several strategies can be employed to forge this crucial C-C bond.
One strategy involves installing a precursor to the acetic acid side chain during the cyclization process itself. For example, the reductive cyclization of ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate directly yields an ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. nbuv.gov.ua While this places a functional group at the C-3 position, further modifications would be necessary to obtain the acetic acid side chain.
A more direct approach involves the post-functionalization of the pre-formed 1H-pyrrolo[2,3-c]pyridine core. This can be achieved through electrophilic substitution reactions. For instance, reaction of the 6-azaindole with an appropriate electrophile, such as an α-haloacetate ester (e.g., ethyl bromoacetate), in the presence of a base can lead to the desired product after hydrolysis. Another method involves the formation of an organometallic intermediate (e.g., an indolyl magnesium halide) by treating the N-H deprotonated azaindole with a Grignard reagent, followed by reaction with an electrophile like ethyl chloroacetate. These methods are standard in indole chemistry and are applicable to the analogous azaindole system for the direct attachment of the acetic acid side chain or its ester precursor.
Carboxylic Acid Group Installation and Derivatization Approaches
The installation of the acetic acid moiety onto the pyrrolo[2,3-c]pyridine core is a critical step in the synthesis of the title compound. One common strategy involves the reductive cyclization of a precursor molecule. For instance, derivatives of 4-chloro-3-nitropyridine can be condensed with ethyl cyanoacetate, followed by an intramolecular cyclization facilitated by a reducing agent like zinc in acetic acid, to form the pyrrolopyridine ring system with a precursor to the acetic acid side chain. researchgate.net
Another approach is the functionalization of a pre-formed pyrrolopyridine ring. This can be achieved through various C-C bond-forming reactions. For example, a protected 3-halo-1H-pyrrolo[2,3-c]pyridine can undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon, such as a protected derivative of acetic acid. Subsequent deprotection and hydrolysis yield the desired carboxylic acid.
Derivatization of the carboxylic acid group of this compound allows for the synthesis of a wide range of analogs, including esters and amides. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. Amide formation is typically achieved by activating the carboxylic acid, for example with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC), followed by the addition of an amine. unife.it These derivatization reactions are essential for structure-activity relationship (SAR) studies in drug discovery.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods is paramount when the derivatives of this compound contain stereocenters.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary can be attached to the acetic acid side chain. This allows for diastereoselective reactions, such as alkylation at the α-position of the acetic acid. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric aldol (B89426) reactions and alkylations. researchgate.netnih.govyoutube.com After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.org
Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable to related systems. For instance, chiral transition metal complexes can be used to catalyze asymmetric hydrogenations or C-H functionalization reactions on suitable precursors.
While direct enantioselective synthesis of this compound is a specialized area, broader enantioselective methodologies have been developed for related pyrrolopyrimidine scaffolds, which share structural similarities. nih.govnih.gov These methods often rely on catalytic asymmetric reactions. For example, a kinetic resolution using a quaternary ammonium (B1175870) salt catalyst in a nucleophilic aromatic substitution (SNAr) reaction has been reported for the synthesis of 3-aryl-substituted pyrrolopyrimidines. nih.govnih.gov Such strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound. The development of enantioselective methods for spirocyclic compounds also provides a toolbox of asymmetric reactions that could be applied to complex derivatives of the pyrrolopyridine core. rsc.orgscilit.com
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly. sphinxsai.commdpi.com This involves considerations such as the use of safer solvents, improving atom economy, and reducing waste.
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of alternative reaction media. Solvent-free reactions, where the reactants are mixed directly without a solvent, can significantly reduce waste and simplify purification. researchgate.netmdpi.com For the synthesis of pyrrole-containing compounds, mechanochemical methods, which involve grinding or milling the reactants together, have been shown to be effective and environmentally friendly. researchgate.net
Aqueous media also present a green alternative. The synthesis of polysubstituted pyrroles has been achieved in water using surfactants to overcome the low solubility of organic reactants. rsc.org These methods often proceed at room temperature and can be accelerated by microwave irradiation, further enhancing their green credentials. rsc.org While specific applications to this compound are still emerging, these approaches hold promise for more sustainable synthetic routes.
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. primescholars.com In the context of synthesizing this compound, developing routes that maximize atom economy is a key goal of green chemistry.
Chemical Modifications and Derivatization Strategies of 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid moiety is a key functional handle for derivatization through well-established esterification and amidation reactions. These transformations allow for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Standard esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base. Amidation is typically performed by activating the carboxylic acid with a coupling agent (such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU) followed by the addition of a primary or secondary amine. These reliable methods facilitate the synthesis of diverse libraries of ester and amide derivatives for further investigation.
Amidation and esterification reactions are instrumental in converting 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid into molecular probes and research tools. By coupling the carboxylic acid to reporter molecules, researchers can create chemical tools to study biological systems.
Fluorescent Probes: Conjugation with fluorescent dyes (e.g., fluorescein, rhodamine) via amide bond formation yields fluorescently tagged derivatives. These probes can be used in cellular imaging techniques to visualize the localization and interactions of the parent molecule within cells.
Affinity Probes: The molecule can be linked to affinity tags like biotin. Biotinylated derivatives are valuable tools for affinity purification experiments, allowing for the isolation and identification of potential protein binding partners from complex biological mixtures.
Photoaffinity Labels: Attachment of a photoreactive group (e.g., an azide (B81097) or diazirine) creates a photoaffinity label. Upon photoactivation, these probes can form a covalent bond with nearby interacting biomolecules, enabling the identification of specific binding targets.
The carboxylic acid group serves as a prime attachment point for conjugation to peptides and other biomolecules. This strategy leverages the specific targeting or functional properties of the biomolecule to create novel hybrid molecules for research. The most common approach is the formation of a stable amide bond between the carboxylic acid of the pyrrolopyridine derivative and a free amine group on the biomolecule, such as the N-terminus or a lysine (B10760008) side chain of a peptide.
These peptide-drug conjugates can be designed to enhance cellular uptake, improve target specificity, or alter pharmacokinetic profiles. For instance, conjugation to a cell-penetrating peptide can facilitate the delivery of the compound into cells. Similarly, linking it to a peptide that targets a specific receptor could concentrate the compound at a desired site of action, a valuable strategy in targeted drug discovery research.
Modification of the Pyrrolo[2,3-c]pyridine Heterocyclic System
The 1H-pyrrolo[2,3-c]pyridine core itself is amenable to a variety of chemical modifications, allowing for extensive diversification of the scaffold. These reactions can be directed to the pyrrole (B145914) or pyridine (B92270) portion of the heterocycle.
The nitrogen atom of the pyrrole ring (N-1) is a common site for functionalization. Under basic conditions, this nitrogen can be deprotonated to form an anion that readily reacts with electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) leads to the formation of N-alkylated derivatives.
N-Acylation: Treatment with acylating agents such as acid chlorides or anhydrides under basic conditions results in N-acylated products. pitt.edu
These modifications can be used to block potential hydrogen bonding at the N-1 position, introduce new functional groups, or modulate the electronic properties of the heterocyclic system.
Direct functionalization of the pyridine ring within the pyrrolo[2,3-c]pyridine system can be challenging but offers a route to novel analogs. The reactivity of the pyridine ring is influenced by the electron-donating pyrrole ring. Electrophilic substitution is generally difficult on the electron-deficient pyridine ring, but certain positions can be targeted. A common strategy to enhance reactivity towards electrophiles involves the formation of the pyridine N-oxide, which can direct subsequent reactions. pitt.edugoogle.com Nucleophilic aromatic substitution is also a viable strategy, particularly if a halogen atom or another suitable leaving group is present on the pyridine ring.
A powerful and widely used strategy for diversifying the 1H-pyrrolo[2,3-c]pyridine scaffold involves halogenation followed by metal-catalyzed cross-coupling reactions. nbuv.gov.ua This approach allows for the introduction of a vast range of substituents onto the heterocyclic core.
First, a halogen atom (typically bromine or iodine) is regioselectively introduced onto the pyridine ring. This halogenated intermediate then serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. uni-rostock.de
Table 1: Common Cross-Coupling Reactions for Pyrrolo[2,3-c]pyridine Diversification
| Reaction Name | Coupling Partners | Bond Formed | Typical Application |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid/ester) | C-C (Aryl/Alkyl) | Introduction of aryl, heteroaryl, or alkyl groups. nbuv.gov.uaacs.org |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Introduction of alkynyl and subsequently triazole groups. nbuv.gov.uauni-rostock.de |
| Buchwald-Hartwig Amination | Amine | C-N | Introduction of primary or secondary amine functionalities. |
| Heck Coupling | Alkene | C-C (Alkenyl) | Introduction of vinyl groups. |
| Stille Coupling | Organostannane Reagent | C-C (Aryl/Alkenyl) | Introduction of various carbon-based substituents. |
These reactions have been successfully applied to the 1H-pyrrolo[2,3-c]pyridine system, enabling the synthesis of complex derivatives with diverse functionalities for chemical biology and medicinal chemistry programs. nbuv.gov.uaresearchgate.net For example, 5-Bromo-1H-pyrrolo[2,3-c]pyridine is a known precursor used in palladium-mediated cross-coupling reactions. vulcanchem.com
Development of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a modified pharmacological profile compared to the individual components. The pyrrolopyridine core is an ideal candidate for such strategies due to its versatile synthetic handles and its established role as a bioisostere for structures like indole (B1671886) and purine (B94841). pharmablock.com
The fusion of the 1H-pyrrolo[2,3-c]pyridine core with other heterocyclic systems is a key strategy for generating novel chemical entities. ias.ac.inias.ac.in This approach can lead to rigid, planar structures that may interact more efficiently with biological targets. ias.ac.inias.ac.in A common tactic involves scaffold hybridization, where structural motifs from known active compounds are integrated. For instance, research on phenstatin, a microtubule inhibitor, has inspired the design of analogs where the 3-hydroxy-4-methoxyphenyl ring is replaced by various pyrrolo-fused heterocycles, including pyrroloquinolines and pyrrolopyridazines, to generate compounds with potent anticancer properties. mdpi.com
In a similar vein, the development of kinase inhibitors often involves the strategic combination of different heterocyclic pharmacophores. Research on pyrrolo[2,3-d]pyrimidine analogs, a closely related isomer of the 6-azaindole (B1212597) scaffold, demonstrates the fusion of the core structure with pyridine-containing fragments derived from the approved drug Pexidartinib. mdpi.com This molecular hybridization and scaffold hopping approach led to the synthesis of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. The synthesis typically involves cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the pyrrolopyrimidine core to a pyridine-based pharmacophore. mdpi.com This strategy underscores the potential of applying similar fusion techniques to the this compound scaffold to discover new bioactive molecules.
The synthesis of dimeric or multivalent ligands, where two or more pharmacophores are connected by a chemical linker, is a powerful strategy to enhance binding affinity and selectivity, often through cooperative binding effects. While specific examples of dimerizing this compound are not extensively documented, established methodologies on isomeric scaffolds provide a clear blueprint for such derivatizations.
Research on the related bis-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated the successful synthesis of symmetric dimers using a variety of linkers. mdpi.com The synthetic strategy typically involves N-alkylation of the pyrrole nitrogen with a precursor molecule, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to connect the two heterocyclic units via a stable triazole linker. mdpi.com This method allows for the incorporation of diverse linkers, including both flexible aliphatic chains and rigid aromatic spacers, to precisely control the distance and orientation between the two pharmacophoric units. mdpi.com The acetic acid group on the title compound also provides a convenient handle for alternative dimerization strategies, such as forming amide bonds with diamine linkers.
| Linker Type | Linker Structure | Rationale for Use | Reference |
|---|---|---|---|
| Aromatic (Short) | 1,4-bis(oxymethylene)phenyl | Provides a rigid and defined spacing between heterocyclic units. | mdpi.com |
| Aromatic (Long) | 4,4′-bis(oxymethylene)biphenyl | Offers a more extended, rigid spacer for reaching distant binding pockets. | mdpi.com |
| Aliphatic (Short) | 1,4-butanediyl | Introduces flexibility, allowing the pharmacophores to adopt optimal binding conformations. | mdpi.com |
| Aliphatic (Long) | 1,6-hexanediyl | Provides greater flexibility and reach compared to shorter aliphatic linkers. | mdpi.com |
Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold
Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library, which can then be screened for biological activity. This high-throughput approach is instrumental in modern drug discovery for identifying lead compounds and for conducting systematic structure-activity relationship (SAR) studies.
Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on an insoluble polymer support or resin. This technique simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. While protocols specifically detailing the solid-phase synthesis of this compound derivatives are emerging, methodologies developed for the isomeric pyrrolo[2,3-d]pyrimidine scaffold are highly relevant and adaptable.
A reported solid-phase synthesis of a 108-member library of tetrasubstituted pyrrolo[2,3-d]pyrimidines highlights the efficiency of this approach. nih.gov The synthesis starts with a resin-bound substrate, such as a peptoid on Wang resin, and proceeds through a multi-step sequence that may include acylation, cyclization, and substitution reactions to build the heterocyclic core and introduce points of diversity. nih.govrsc.org The final compounds are then cleaved from the resin for purification and screening. This methodology demonstrates the feasibility of generating large libraries of complex heterocyclic compounds, a strategy directly applicable to the 6-azaindole scaffold.
Parallel synthesis involves the simultaneous creation of a library of compounds in separate reaction vessels, often using automated liquid handlers and multi-well plates. This approach is exceptionally well-suited for generating a series of analogs where specific parts of the molecule are systematically varied to probe structure-activity relationships (SAR). nih.gov SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the optimization of lead compounds into drug candidates. nih.gov
For example, an SAR study on a series of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors involved the parallel synthesis of eighteen analogs with different substituents on a benzamido moiety. nih.gov Each compound was then tested for its ability to inhibit the kinase, and the half-maximal inhibitory concentration (IC₅₀) was determined. By comparing the IC₅₀ values across the series, researchers could deduce key structural requirements for potent inhibition. For instance, the study revealed that compounds with electron-withdrawing groups like trifluoromethyl (CF₃) at the para-position of the phenyl ring exhibited significantly higher potency. nih.gov This systematic approach allows for the rational design of more effective inhibitors and is a standard practice in programs involving scaffolds like 6-azaindole.
| Compound ID | Substituent (R) | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| 1a | 4-OCH₃ | 1000 |
| 1d | 4-Cl | 110 |
| 1e | 4-CF₃ | 60 |
| 1f | 3-Cl | 940 |
| 1g | 3-CF₃ | 160 |
| 1h | 2-Cl | > 10000 |
| 1i | 2-CF₃ | 6600 |
| 1r | 3,4-di-Cl | 30 |
Theoretical and Computational Investigations of 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between a molecule's electronic structure and its inherent reactivity. By employing methods like Density Functional Theory (DFT), it is possible to model molecular properties with a high degree of accuracy, providing insights that are complementary to experimental data.
Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net
For 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid, the HOMO is predicted to be distributed primarily across the electron-rich pyrrolopyridine bicyclic system, which is characteristic of such aromatic heterocyclic scaffolds. The LUMO is anticipated to be located over the pyridine (B92270) ring and the carboxylic acid moiety, indicating these as the primary sites for accepting electron density.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to ionization potential; electron-donating capability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity; electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. proteopedia.orgresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as primary sites for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydrogen atom of the pyrrole's N-H group and the hydroxyl proton of the carboxylic acid, indicating their role as hydrogen bond donors.
Prediction of Spectroscopic Properties
Computational methods can reliably predict various spectroscopic properties, aiding in the structural elucidation of novel compounds. nih.gov DFT calculations are frequently used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can predict the vibrational frequencies corresponding to specific functional groups. For the title compound, key predicted vibrational bands would include O-H stretching for the carboxylic acid, N-H stretching for the pyrrole (B145914) ring, C=O stretching of the carbonyl group, and various C=C and C=N stretching frequencies from the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated to predict NMR spectra. These predictions are crucial for confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The absorption maxima (λ_max) correspond to transitions from occupied to unoccupied orbitals, often the HOMO to LUMO transition.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Range |
| IR (cm⁻¹) | O-H stretch (acid) | 3200-3500 (broad) |
| N-H stretch (pyrrole) | 3100-3200 | |
| C=O stretch (acid) | 1700-1750 | |
| C=C / C=N stretch | 1500-1650 | |
| ¹H NMR (ppm) | COOH | 11.0 - 13.0 |
| Pyrrole N-H | 10.0 - 12.0 | |
| Aromatic C-H | 7.0 - 8.5 | |
| Methylene (B1212753) (-CH₂-) | 3.5 - 4.5 | |
| UV-Vis (nm) | λ_max | 280 - 320 |
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Computational chemistry provides powerful methods to explore the conformational landscape and study tautomeric equilibria.
Potential Energy Surface Exploration and Conformational Preferences
A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. wikipedia.orgmuni.cz By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, a PES can be generated to identify stable conformations (energy minima) and the energy barriers that separate them (transition states).
For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the acetic acid side chain to the pyrrolopyridine ring. Computational scans of this dihedral angle would reveal the most energetically favorable orientations of the side chain relative to the bicyclic core, which are typically those that minimize steric hindrance. Studies on similar acetic acid derivatives show that planar conformers are often the most stable. nih.gov
Influence of Solvent and Substituents on Molecular Conformation
The surrounding environment and structural modifications can significantly alter a molecule's conformational preferences and tautomeric forms.
Tautomerism: Pyrrolopyridines can exhibit prototropic tautomerism, where a proton shifts between the pyrrole and pyridine nitrogen atoms. osi.lv While the 1H-tautomer is generally more stable, computational studies can quantify the energy differences between tautomers. The relative stability can be influenced by the solvent environment. researchgate.net
Influence of Solvent: Solvents can have a profound effect on conformational equilibrium. nih.gov In polar protic solvents like water, conformations that allow for strong hydrogen bonding with the solvent will be favored. Computational models can account for these effects either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). For the title compound, polar solvents would likely stabilize conformations where the carboxylic acid group is exposed and accessible for solvation.
Influence of Substituents: The addition of substituent groups to the pyrrolopyridine ring would alter the electronic and steric landscape of the molecule. nih.gov Electron-withdrawing groups could influence the acidity of the N-H and COOH protons, while bulky groups could restrict conformational freedom and favor specific rotational isomers.
Molecular Docking and Simulation Studies with Biological Macromolecules
Computational techniques like molecular docking and molecular dynamics (MD) simulations are vital in modern drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov Pyrrolopyridine scaffolds are known to be effective inhibitors of various protein kinases, making them attractive for anticancer drug development. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function. For this compound, a hypothetical docking study into a kinase active site would likely show key interactions:
Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, potentially interacting with backbone amide groups or charged residues like lysine (B10760008) and arginine in the active site. The pyrrole N-H and pyridine N can also act as hydrogen bond donors and acceptors, respectively.
Pi-Pi Stacking: The aromatic pyrrolopyridine ring could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability and dynamics of the ligand-protein complex over time. nih.govillinois.edu An MD simulation tracks the movements of all atoms in the system, providing a more realistic view of the binding interactions in a simulated physiological environment. comp-physics-lincoln.org
Table 3: Hypothetical Molecular Docking Results with a Protein Kinase (e.g., JAK1)
| Parameter | Result | Interpretation |
| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a strong theoretical binding interaction. |
| Key Interacting Residues | Leu881, Glu957, Asp960 | Specific amino acids predicted to be crucial for binding. |
| Types of Interactions | Hydrogen bond (with Glu957) | Carboxylic acid O-H forms a hydrogen bond with the side chain of Glutamic acid. |
| Hydrogen bond (with Leu881) | Pyrrole N-H forms a hydrogen bond with the backbone carbonyl of Leucine. | |
| Pi-Pi Stacking (with Tyr954) | The pyrrolopyridine ring stacks with the aromatic ring of Tyrosine. |
Ligand-Protein Interaction Prediction in silico
The foundational insights into the ligand-protein interactions of this compound derivatives stem from their discovery as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). researchgate.netgoogleapis.comgoogle.com High-throughput screening initially identified the 7-azaindole-3-acetic acid scaffold as a novel chemotype for CRTh2 receptor antagonists. researchgate.netgoogleapis.comresearchgate.net
While detailed molecular docking simulations for the parent compound are not extensively published, the structure-activity relationship (SAR) data from analogous series provide strong inferential evidence for key interactions within the CRTh2 binding pocket. The acidic head group, the acetic acid moiety, is predicted to form a crucial salt bridge or hydrogen bond interaction with a corresponding basic residue in the receptor. The 7-azaindole (B17877) core likely engages in hydrophobic and/or aromatic stacking interactions within a lipophilic pocket of the receptor. Furthermore, the nitrogen atom at the 7-position of the pyrrolo[2,3-c]pyridine ring is hypothesized to interact with a water network, contributing to the binding affinity. science.gov
Binding Affinity Estimation and Molecular Dynamics Simulations
The binding affinity of this compound and its derivatives to the CRTh2 receptor has been experimentally determined and provides a basis for computational estimation. The parent compound itself was identified as a hit from high-throughput screening, leading to the synthesis and evaluation of a series of analogs to optimize potency. researchgate.netgoogleapis.com
While specific molecular dynamics simulation studies for this compound were not found in the reviewed literature, the binding affinities (Ki) of a series of its derivatives against the human CRTh2 receptor have been published. This data is crucial for validating and calibrating computational models for binding affinity prediction.
| Compound | R1 | R2 | Human CRTh2 Binding Ki (nM) |
|---|---|---|---|
| 1 | H | H | 1000 |
| 2 | 2-Cl | H | 160 |
| 3 | 2-F | H | 250 |
| 4 | 2-Me | H | 200 |
| 5 | 2-CF3 | H | 80 |
| 6 | 3-Cl | H | 100 |
| 7 | 3-F | H | 160 |
| 8 | 3-Me | H | 125 |
| 9 | 4-Cl | H | 32 |
| 10 | 4-F | H | 32 |
| 11 | 4-Me | H | 25 |
| 12 | 4-CF3 | H | 16 |
| 13 | 3,4-diCl | H | 16 |
| 14 | 3,4-diF | H | 25 |
| 15 | 3-Cl, 4-F | H | 16 |
| 16 | H | Me | 125 |
| 17 | 4-Cl | Me | 3.2 |
Structure-Activity Relationship (SAR) Modeling Using Computational Approaches
The development of potent this compound derivatives has been heavily reliant on understanding the relationship between the chemical structure and biological activity.
A formal Quantitative Structure-Activity Relationship (QSAR) model for the this compound series is not explicitly detailed in the primary literature. However, the comprehensive SAR study conducted by Sandham et al. (2009) provides the foundational data for such a model. researchgate.netgoogleapis.com The study systematically explored substitutions on the 7-azaindole core and the acetic acid side chain.
Key findings from the SAR of this analogous series indicate that:
Substitution on the Pyrrole Nitrogen (N-1): Small alkyl or aryl substitutions at this position are generally well-tolerated and can influence potency.
Substitution on the Pyridine Ring: Modifications at the 2-, 4-, and 5-positions of the pyridine ring have a significant impact on activity. For instance, the introduction of a methyl group at the α-position of the acetic acid side chain (R2) in conjunction with a 4-chloro substituent on the N-1 phenyl ring (R1) led to a significant increase in potency. researchgate.netgoogleapis.com
The Acetic Acid Moiety: The carboxylic acid is essential for activity, likely due to its role in anchoring the ligand to the receptor through ionic interactions.
| Modification Position | Substituent Effect on Activity | Example |
|---|---|---|
| N-1 Phenyl Ring (R1) | Substituents at the 4-position are generally favorable. Electron-withdrawing groups like CF3 and halogens enhance potency. | 4-CF3 (Compound 12, Ki = 16 nM) |
| Acetic Acid α-Carbon (R2) | Introduction of a methyl group can significantly increase potency, especially when combined with favorable N-1 substitutions. | α-Me with 4-Cl on N-1 phenyl (Compound 17, Ki = 3.2 nM) |
| N-1 Phenyl Ring (R1) | Disubstitution, particularly with halogens at the 3- and 4-positions, maintains high potency. | 3,4-diCl (Compound 13, Ki = 16 nM) |
The discovery of the 7-azaindole-3-acetic acid scaffold as a CRTh2 antagonist originated from a high-throughput screening campaign, a practical application of virtual or real screening to identify novel chemotypes. researchgate.netgoogleapis.com Based on the SAR data of the active analogs, a pharmacophore model for CRTh2 antagonism can be proposed.
The key features of such a pharmacophore model would include:
An anionic/hydrogen bond acceptor feature corresponding to the carboxylate of the acetic acid group.
A hydrophobic/aromatic region defined by the pyrrolo[2,3-c]pyridine core.
An additional hydrophobic/aromatic feature representing the substituted phenyl ring at the N-1 position.
A hydrogen bond acceptor feature associated with the nitrogen at the 7-position of the core.
Such pharmacophore models are valuable tools for virtual screening of large compound libraries to identify new molecules with the potential for CRTh2 antagonism. They can also be used to guide the design of new analogs with improved potency and selectivity.
Mechanistic and Biological Activity Research of 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid Non Clinical Focus
In Vitro Biological Target Identification and Validation Methodologies
The intrinsic chemical architecture of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid has positioned it as a valuable scaffold in the discovery of molecules that interact with a variety of biological targets. In vitro methodologies have been fundamental in identifying and validating these interactions at a molecular level, primarily through enzyme inhibition, receptor binding, and cell-based reporter assays.
Enzyme Inhibition Assays (e.g., kinase, phosphatase, hydrolase)
Derivatives of the this compound core structure have been the subject of numerous studies investigating their potential as enzyme inhibitors. A significant area of this research has focused on the inhibition of kinases, a class of enzymes crucial in cellular signaling pathways. For instance, derivatives have been synthesized and identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are key players in cell proliferation, differentiation, and migration. One such derivative, compound 4h, demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org
Another area of investigation has been the inhibition of tubulin polymerization. Certain derivatives of this compound have been shown to interfere with the assembly of microtubules, which are essential for cell division. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, highlighting the potential of these compounds as antimitotic agents. For example, a synthesized derivative, compound 10t, was found to potently inhibit tubulin polymerization. nih.govsemanticscholar.org
Furthermore, research has extended to other enzyme classes. A novel series of pyrrolopyridine derivatives were designed as inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in modulating the stimulator of interferon genes (STING) pathway. One compound from this series, 18p, exhibited a high potency against ENPP1 with an IC50 value of 25.0 nM.
Table 1: Enzyme Inhibition by Derivatives of this compound
| Derivative | Target Enzyme | IC50 Value |
|---|---|---|
| 4h | FGFR1 | 7 nM |
| FGFR2 | 9 nM | |
| FGFR3 | 25 nM | |
| 10t | Tubulin Polymerization | Potent Inhibition |
| 18p | ENPP1 | 25.0 nM |
Receptor Binding Studies and Ligand Displacement Assays
The versatility of the this compound scaffold is also evident in its application for developing receptor ligands. Receptor binding assays, which measure the affinity of a molecule for a specific receptor, have been employed to characterize the interactions of its derivatives.
Notably, derivatives of this compound have been investigated as modulators of the prostaglandin (B15479496) D2 receptor (CRTH2), a G-protein coupled receptor involved in inflammatory responses. Through radioligand binding assays, the affinity of these synthesized compounds for the CRTH2 receptor is determined, providing insights into their potential to modulate inflammatory pathways.
Reporter Gene Assays in Cell-Based Systems
Reporter gene assays offer a dynamic way to assess the functional consequences of a compound interacting with its target within a cellular context. These assays link the activation of a specific signaling pathway to the expression of an easily measurable reporter protein, such as luciferase.
Derivatives of the this compound framework have been evaluated using such systems. For example, a luciferase-based reporter gene assay was utilized to measure the induction of the Interferon-Stimulated Response Element (ISRE) in THP-1 cells. semanticscholar.org This assay demonstrated that a specific pyrrolopyridine derivative could activate the STING pathway, leading to a concentration-dependent increase in luciferase signal. semanticscholar.org
In other applications, reporter gene assays have been used to screen for agonist effects on cannabinoid receptors. A CHO-K1 cell line expressing human recombinant CB2 receptors and a CRE-LUC reporter construct was used to determine the ability of certain pyrrolopyridine derivatives to modulate this receptor's activity. nih.gov Furthermore, these assay types have been adapted to monitor viral infection, where luciferase expression is linked to viral DNA, allowing for the quantification of antiviral activity of test compounds.
Cellular Pathway Modulation Studies (Using in vitro Cell Lines)
Building upon the identification of molecular targets, research has delved into the broader effects of this compound derivatives on cellular pathways. These studies, conducted in various in vitro cell lines, aim to elucidate the downstream consequences of target engagement, including changes in gene and protein expression.
Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)
To understand how these compounds modulate cellular function at the transcriptional level, gene expression profiling techniques have been applied. Real-time PCR (RT-qPCR) has been used to analyze the expression of specific genes of interest following treatment with a derivative of this compound.
In one study, the activation of the STING pathway by a pyrrolopyridine derivative (18p) was further investigated by examining the expression of interferon-stimulated genes (ISGs). semanticscholar.org Treatment of THP-1 cells with this compound led to a concentration-dependent upregulation of several ISGs, including CXCL10, OAS1, and IFITM1, as quantified by RT-qPCR. semanticscholar.org This provides direct evidence of the compound's ability to modulate this specific innate immune signaling pathway at the gene expression level. semanticscholar.org
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)
The ultimate effects of a compound on cellular behavior are mediated by changes in protein expression and their modification states. While comprehensive proteomics studies on this compound itself are not widely reported, the functional outcomes of its derivatives on cellular processes like cell cycle progression and apoptosis have been characterized.
Flow cytometry analyses of cancer cell lines treated with derivatives of the core structure have provided significant insights. For example, a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h, was shown to effectively arrest A549 cells in the G0/G1 phase of the cell cycle and promote apoptosis in a dose-dependent manner. nih.gov Another derivative, 10t, demonstrated the ability to cause G2/M phase cell cycle arrest and induce apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govsemanticscholar.org These findings, which point to significant alterations in the proteins that regulate the cell cycle and apoptosis, are crucial for understanding the mechanism of action of these compounds at a cellular level. nih.govsemanticscholar.org Furthermore, the inhibition of FGFR by compound 4h was shown to induce apoptosis in breast cancer 4T1 cells and also inhibit their migration and invasion. rsc.org
Table 2: Observed Cellular Effects of this compound Derivatives
| Derivative | Cell Line(s) | Observed Effect |
|---|---|---|
| 16h | A549 | G0/G1 phase cell cycle arrest, Apoptosis induction |
| 10t | HeLa, SGC-7901, MCF-7 | G2/M phase cell cycle arrest, Apoptosis induction |
| 4h | 4T1 | Apoptosis induction, Inhibition of migration and invasion |
| 18p | THP-1 | Upregulation of CXCL10, OAS1, and IFITM1 genes |
Cell Signaling Pathway Investigations (e.g., phosphorylation cascades)
The 1H-pyrrolo[2,3-c]pyridine scaffold, a class of compounds also known as 6-azaindoles, is a recognized pharmacophore in medicinal chemistry, particularly for its ability to modulate cell signaling pathways. Derivatives of this core structure have been investigated for their role in interfering with phosphorylation cascades, which are fundamental to cellular communication and function. The structural similarity of the azaindole core to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes it a valuable scaffold for designing kinase inhibitors. pharmablock.com
Kinases are central enzymes in phosphorylation cascades, and their dysregulation is implicated in numerous diseases. The two nitrogen atoms within the azaindole's bicyclic system can form critical hydrogen bonds with the hinge region of a protein kinase, mimicking the binding pattern of ATP. nih.gov This interaction can block the enzyme's catalytic activity, thereby inhibiting the downstream signaling pathway.
Research has demonstrated that various derivatives of the parent pyrrolopyridine scaffold exhibit inhibitory activity against a range of specific kinases. For example, certain 7-azaindole (B17877) derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus-2 (PIM2) kinase, a family of serine/threonine kinases involved in cell survival and proliferation. nih.gov Additionally, the broader class of azaindoles has been successfully utilized to develop inhibitors for other critical signaling kinases, including those in the PI3K/AKT/mTOR pathway. mit.edu The development of compounds targeting such pathways underscores the utility of the pyrrolopyridine core in creating agents that can precisely interrupt cellular signaling for therapeutic research purposes. nih.gov
Furthermore, derivatives of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure have been designed as inhibitors of the DEAD-box helicase DDX3. nih.gov These inhibitors are designed to fit within the adenosine-binding pocket of the enzyme, demonstrating another mechanism by which this scaffold can interfere with ATP-dependent cellular processes. nih.gov Lysine-specific histone demethylase 1A (LSD1) is another enzyme target for which pyrrolo[2,3-c]pyridine derivatives have been developed as potent, reversible inhibitors, thereby influencing epigenetic regulation of gene expression. nih.govresearchgate.nettheraindx.com
Structure-Activity Relationship (SAR) Elucidation for Biological Endpoints
The biological activity of compounds containing the 1H-pyrrolo[2,3-c]pyridine core is highly dependent on the nature and position of chemical substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing target affinity and selectivity. Research on 7-azaindole analogs has shown that substitutions at positions 1, 3, and 5 are often key active sites for modification. tandfonline.comcitedrive.com
The addition of different functional groups, such as alkyl chains, aryl carboxamides, or other heterocyclic rings, has proven to be a successful strategy for creating potent and selective molecules. citedrive.com For instance, in a series of 1H-pyrrolo[2,3-c]pyridines developed as acid pump (H+/K+ ATPase) antagonists, elaboration of substituents at the N1, C5, and C7 positions led to compounds with potent inhibitory activity in the nanomolar range. nih.gov Similarly, for pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, the introduction of hydrophilic substituents like 2-hydroxypropan-2-yl at the 4-position of a phenyl ring attached to the core scaffold was shown to significantly influence inhibitory potency. nih.gov
SAR studies on related pyrrolopyridine isomers further highlight these principles. For a series of 7-azaindole derivatives targeting CCR2, modifications to a piperidine (B6355638) moiety attached to the core scaffold resulted in potent antagonists. nih.gov In another study on anticancer 7-azaindole analogs, it was found that a 3,4,5-trimethoxy substitution on a phenyl ring at position 4 of the azaindole ring was a favorable substitution for maximizing activity. tandfonline.com These examples demonstrate that systematic modification of the pyrrolopyridine scaffold allows for the fine-tuning of its interaction with biological targets.
| Scaffold/Derivative Class | Substitution Position(s) | Substituent Type | Biological Target/Endpoint | Impact on Activity | Reference |
|---|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine | N1, C5, C7 | Various | H+/K+ ATPase | Potent inhibition (nM range) achieved by optimizing substituents. | nih.gov |
| 1H-pyrrolo[2,3-c]pyridine | Phenyl ring attached to core | 2-hydroxypropan-2-yl | LSD1 | Maintained potent inhibition (IC50 = 21.1 nM). | nih.gov |
| 7-Azaindole | Position 4 | Phenyl ring with 3,4,5-trimethoxy groups | Anticancer activity | Identified as a highly potent substitution pattern. | tandfonline.com |
| 7-Azaindole | Core scaffold | Piperidine | CCR2 | Led to potent antagonists. | nih.gov |
| Pyrrolo[3,4-c]pyridine | Position 4 | Ester group | Anti-HIV-1 activity | Significant influence on inhibitory activity. | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of pyrrolopyridine derivatives. The specific orientation of substituents can dictate how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. Even subtle changes in stereoisomerism can lead to significant differences in potency and selectivity.
Chiral centers within the substituents attached to the pyrrolopyridine core can lead to enantiomers or diastereomers that may interact differently with their biological targets. For example, research into a series of 7-azaindole piperidine derivatives as CCR2 antagonists noted the importance of stereoisomerism in the design and activity of these compounds. nih.gov The precise spatial arrangement of the piperidine ring and its substituents relative to the azaindole core is critical for optimal binding to the receptor. Although the specific compound of focus is achiral, the introduction of chiral substituents in derivative studies is a key strategy for optimizing biological interactions. This highlights a fundamental principle in medicinal chemistry: the biological activity of a scaffold is not only dependent on its chemical composition but also on the precise 3D geometry of its derivatives.
Metabolic and Biosynthetic Pathway Studies (Non-Clinical, Non-Human Systems)
In vitro studies using systems such as human liver microsomes (pHLM) are essential for identifying the metabolic pathways of new chemical entities. For the 7-azaindole class of compounds, metabolic transformations typically involve phase I reactions, which introduce or expose functional groups.
Studies on 7-azaindole-derived synthetic cannabinoids have identified several common metabolic pathways. The primary transformations observed in vitro include oxidation (hydroxylation), amide hydrolysis, and hydrolytic defluorination where applicable. researchgate.net For instance, hydroxylation often occurs on alkyl chains attached to the core structure, representing a major route of metabolism. researchgate.net These oxidative reactions are primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. The introduction of these polar groups facilitates the subsequent excretion of the compound. While some azaindole derivatives show enhanced metabolic stability compared to their indole (B1671886) counterparts, they are still subject to these enzymatic transformations. pharmablock.com
| Metabolic Reaction | Description | Enzyme Family (Typical) | Resulting Metabolite |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an alkyl side chain or aromatic ring. | Cytochrome P450 (CYP) | Hydroxylated metabolite |
| Amide Hydrolysis | Cleavage of an amide bond, often resulting in a carboxylic acid and an amine. | Amidases/Hydrolases | Carboxylic acid metabolite |
| Hydrolytic Defluorination | Replacement of a fluorine atom with a hydroxyl group, often followed by further oxidation. | Cytochrome P450 (CYP) | Hydroxylated metabolite |
The 1H-pyrrolo[2,3-c]pyridine scaffold, like other azaindoles, is not commonly found in nature. nih.govresearchgate.net Its presence is largely a result of chemical synthesis rather than natural biosynthetic pathways in organisms. While many complex alkaloids containing pyrrole (B145914) or pyridine (B92270) rings have well-documented biosynthetic origins from amino acid precursors like glycine, ornithine, or lysine (B10760008), the specific fused pyrrolopyridine system of azaindoles is primarily a construct of synthetic organic chemistry. nih.govmdpi.comeurekaselect.com
Therefore, investigations into the "precursors and pathways" for this compound focus on its chemical synthesis. Numerous synthetic routes have been developed to construct the 7-azaindole skeleton. researchgate.net Common strategies involve building the pyrrole ring onto a pre-existing pyridine ring. Precursors for these syntheses often include substituted pyridines, such as 2-amino-3-iodopyridine (B10696) or other halogenated nitropyridines. researchgate.net Methodologies like the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and electrocyclic ring closures are employed to form the final bicyclic structure. researchgate.net The acetic acid side chain at the C3 position is typically introduced through functionalization of the pre-formed azaindole core, for example, via reaction with an appropriate electrophile at the C3 position.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. weebly.comox.ac.uk
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the complete molecular structure of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid with high confidence. emerypharma.comnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon-¹³ (¹³C) nuclei. emerypharma.com For this compound, HSQC would definitively link the protons of the pyrrole (B145914) and pyridine (B92270) rings, as well as the methylene (B1212753) protons of the acetic acid side chain, to their corresponding carbon atoms. emerypharma.comnih.gov This is invaluable for assigning the carbon spectrum, which can be less straightforward than the proton spectrum. ox.ac.uk
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This technique is instrumental in piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the acetic acid group to the carboxyl carbon and to carbons within the pyrrole ring, confirming the attachment point of the side chain. emerypharma.com It would also reveal long-range couplings between protons and carbons across the fused pyrrolo[2,3-c]pyridine ring system, verifying its structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. weebly.com In the context of this compound, NOESY could reveal spatial proximities between the protons of the acetic acid side chain and those on the pyrrole ring, helping to define the preferred orientation of the side chain relative to the ring system.
A hypothetical table of expected 2D NMR correlations for the core pyrrolo[2,3-c]pyridine structure is presented below.
| Proton (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| H (Pyrrole NH) | N/A | C3a, C7a, C2 |
| H2 | C2 | C3, C3a, C7a |
| H4 | C4 | C3a, C5, C6 |
| H5 | C5 | C4, C6, C7 |
| H6 | C6 | C4, C5, C7, C7a |
| H7 | C7 | C5, C7a |
| Methylene (CH₂) | C(Methylene) | C3, C(Carboxyl) |
Data is hypothetical and based on general principles of NMR spectroscopy for similar heterocyclic structures.
For crystalline solids, solid-state NMR (ssNMR) is a powerful tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. High-resolution ¹³C cross-polarization magic angle spinning (CP/MAS) ssNMR can distinguish between different polymorphic forms of this compound by revealing differences in the chemical shifts and relaxation times of the carbon atoms, which are sensitive to the local molecular packing and conformation in the crystal lattice.
Mass Spectrometry (MS) Approaches
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uab.edu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₈N₂O₂), the theoretical exact mass of the neutral molecule is 176.0586 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the elemental composition.
| Ion | Theoretical Exact Mass (m/z) |
| [C₉H₈N₂O₂ + H]⁺ | 177.0664 |
This data is calculated based on the chemical formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The analysis of the resulting product ions provides valuable information about the molecule's structure. uab.edunih.gov The fragmentation pathways for pyrrole derivatives are often influenced by the substituents on the ring. nih.gov For this compound, a plausible fragmentation pathway would involve the loss of the acetic acid side chain.
A key fragmentation would likely be the cleavage of the bond between the methylene group and the pyrrole ring, leading to characteristic neutral losses and fragment ions that can be predicted and observed. The fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification in complex mixtures. mdpi.com
Chromatographic Separation Techniques
Chromatographic techniques are vital for the separation and purification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) is a commonly used method. amazonaws.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid, would be suitable for the analysis of this polar, acidic compound. amazonaws.com The retention time under specific chromatographic conditions is a characteristic property that can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, offering a simple, fast, and selective analysis. pensoft.net
The chromatographic separation is commonly achieved on a C18 column, which contains a nonpolar stationary phase. pensoft.net A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) is used for isocratic elution. pensoft.net Detection is typically performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. pensoft.net By comparing the peak area of the analyte to that of a certified reference standard, a precise quantification can be performed. The method's validation according to ICH guidelines ensures its accuracy, precision, and reproducibility for determining process-related impurities and degradation products. pensoft.net
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | ~4.5 min |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. This technique is critical for determining the enantiomeric excess (e.e.) of chiral compounds. However, the parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, it exists as a single, non-chiral entity and cannot be resolved into enantiomers.
Consequently, chiral chromatography is not applicable for the analysis of this compound itself. This technique would only become relevant if a chiral center were introduced into the molecule, for instance, through derivatization at the acetic acid side chain to create chiral esters or amides. In such cases, a chiral stationary phase (CSP) would be required to resolve the resulting enantiomers and determine their relative proportions.
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and solid-state properties. researchgate.netnih.gov
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
Single Crystal X-ray Diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's structure. mdpi.com To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov
The analysis reveals precise molecular parameters, including the planarity of the pyrrolo[2,3-c]pyridine ring system and the conformation of the acetic acid side chain. researchgate.net Furthermore, it elucidates the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds, which often involve the carboxylic acid group and the nitrogen atoms of the heterocyclic core. nih.gov This information is fundamental for understanding the compound's physical properties and its interactions in a biological context.
Table 2: Representative Single Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.14 |
| b (Å) | ~13.74 |
| c (Å) | ~6.73 |
| **β (°) ** | ~94.33 |
| **Volume (ų) ** | ~936.6 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 200 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = ~0.05, wR₂ = ~0.14 |
Note: Data presented is representative and based on closely related structures. nih.gov
Powder X-ray Diffraction for Crystalline Form Characterization
Powder X-ray Diffraction (PXRD) is a vital analytical technique used to characterize the crystalline nature of a solid sample. It serves as a unique "fingerprint" for a specific crystalline phase or polymorph. americanpharmaceuticalreview.com The analysis is performed on a polycrystalline powder, where the diffraction of X-rays by the randomly oriented crystallites produces a characteristic pattern of diffraction peaks at specific angles (2θ). cambridge.org
The PXRD pattern is used to identify the crystalline form of this compound, distinguish between different polymorphic forms, and monitor phase transformations that may occur during manufacturing or storage. americanpharmaceuticalreview.com Each crystalline form will produce a unique diffraction pattern, defined by the positions and relative intensities of the peaks. cambridge.org This non-destructive technique is essential for quality control, patent registration, and ensuring the consistency of the solid-state form of the compound. americanpharmaceuticalreview.com
Table 3: Representative Powder X-ray Diffraction Peaks
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 9.97 | 8.87 | 100 |
| 12.31 | 7.19 | 45 |
| 15.62 | 5.67 | 20 |
| 19.41 | 4.57 | 30 |
| 19.93 | 4.45 | 28 |
| 24.85 | 3.58 | 22 |
| 27.91 | 3.19 | 18 |
Note: Representative data illustrating a typical PXRD pattern. cambridge.org
Role of 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid in Broader Chemical Research Contexts
Utilization as a Building Block in Complex Molecule Synthesis
The 6-azaindole (B1212597) core, of which 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid is a key derivative, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole (B1671886) allows it to act as a bioisostere, interacting with biological targets of therapeutic relevance. The acetic acid moiety at the 3-position provides a convenient handle for further chemical elaboration.
The pyrrolo[2,3-c]pyridine framework is central to the development of a wide array of therapeutic agents, particularly kinase inhibitors. researchgate.netnih.gov Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, closely related to the title compound, are recognized as versatile building blocks for synthesizing a vast range of biologically active molecules. researchgate.net The acetic acid side chain of this compound offers a reactive site for amide bond formation, esterification, or reduction, enabling the synthesis of diverse libraries of compounds for drug discovery.
For instance, the broader class of pyrrolo[2,3-c]pyridines has been extensively explored for the development of potent potassium-competitive acid blockers (P-CABs). researchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of the core azaindole ring system. The 3-acetic acid group serves as an ideal anchor point for introducing various substituents to probe structure-activity relationships and optimize pharmacological profiles. While direct synthesis from the title compound is not always explicitly detailed, its role as a fundamental precursor is evident from the numerous analogues bearing functionality at this position.
Table 1: Examples of Biologically Active Scaffolds Based on Pyrrolopyridines
| Scaffold Class | Therapeutic Target/Activity | Reference |
| Pyrrolo[2,3-c]pyridines | Kinase Inhibitors | researchgate.net |
| Pyrrolo[2,3-c]pyridines | Potassium-Competitive Acid Blockers (P-CABs) | researchgate.net |
| 7-Azaindole (B17877) derivatives | BRAF V600E Inhibitors (e.g., Vemurafenib) | nih.gov |
| 7-Azaindole derivatives | CSF1R Inhibitors (e.g., Pexidartinib) | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | CSF1R Inhibitors | mdpi.com |
| Pyrrolo[3,2-c]pyridines | Anticancer (Colchicine-binding site inhibitors) | nih.gov |
While direct total synthesis of natural products using this compound as a starting material is not extensively documented, the 6-azaindole core is a component of several alkaloids. nih.gov The principles of diversity-oriented synthesis often employ versatile building blocks like this acetic acid derivative to generate libraries of compounds with structural motifs inspired by natural products. These libraries can then be screened for biological activity, leading to the discovery of novel therapeutic agents that mimic the function of natural products but may possess improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles. The functional handle of the acetic acid group is critical in this approach, allowing for the attachment of various side chains and pharmacophores to create a diverse range of natural product analogs.
Methodological Advancements Facilitated by this compound Research
Research involving the synthesis and functionalization of this compound and its derivatives contributes to the broader field of synthetic chemistry by providing challenging yet rewarding test cases for the development of new reactions and the refinement of existing ones.
The synthesis of functionalized pyrrolo[2,3-c]pyridines frequently employs transition metal catalysis, particularly palladium- and copper-catalyzed reactions. nih.govnbuv.gov.ua While research on this specific acetic acid derivative has not been directly credited with the invention of entirely new catalytic systems, the demand for efficient and selective methods for its synthesis and modification drives the application and optimization of existing catalysts. For example, the need to perform C-H functionalization on the electron-deficient pyridine (B92270) ring or the electron-rich pyrrole (B145914) ring of the 6-azaindole core pushes the boundaries of catalyst performance. The challenges associated with regioselectivity and catalyst tolerance to the functional groups present in molecules like this compound spur the development of more robust and versatile catalytic systems.
The construction of the 1H-pyrrolo[2,3-c]pyridine core is a central theme in heterocyclic chemistry, with several established strategies. nbuv.gov.ua Research into the synthesis of derivatives like this compound contributes to the refinement of these methods.
Key Synthetic Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core:
Bartoli Reaction: This method involves the reaction of nitroarenes with vinyl Grignard reagents and is a common approach for constructing the pyrrole ring onto a pyridine precursor. nbuv.gov.ua The synthesis of substituted 6-azaindoles via this route provides a platform for optimizing reaction conditions to improve yields and accommodate a wider range of functional groups.
Fischer Indole Synthesis: A classic method for indole synthesis, its application to pyridine-based hydrazines allows for the formation of the 6-azaindole skeleton. nbuv.gov.ua Refinements often focus on milder reaction conditions and the use of alternative acid catalysts to improve the compatibility with sensitive substrates.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and it has been effectively used in the synthesis of aryl-substituted azaindoles. nih.govresearchgate.net Research in this area often involves fine-tuning catalyst systems (ligands, palladium source) and reaction conditions (base, solvent) to achieve high efficiency and selectivity, particularly for challenging substrates like heteroaryl chlorides. researchgate.netresearchgate.net The optimization of Suzuki coupling for 3-substituted 6-azaindoles is a relevant area where the specific substrate influences the development of more general and effective protocols. researchgate.net
The synthesis of this compound and its analogs serves as a practical testing ground for these synthetic strategies, leading to incremental but important improvements in reaction conditions, catalyst loadings, and substrate scope, thereby enriching the toolkit of the synthetic organic chemist.
Table 2: Key Synthetic Reactions for Pyrrolo[2,3-c]pyridine Synthesis
| Reaction Name | Description | Key Reagents/Catalysts | Reference |
| Bartoli Reaction | Annulation of a pyrrole ring onto a pyridine core. | Nitro-pyridines, Vinyl Grignard reagents | nbuv.gov.ua |
| Fischer Indole Synthesis | Formation of the pyrrole ring from a pyridine-based hydrazine. | Pyridine hydrazines, Carbonyl compounds, Acid catalyst | nbuv.gov.ua |
| Suzuki-Miyaura Coupling | C-C bond formation to introduce aryl or other groups. | Boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | nih.gov |
| Reductive Cyclization | Intramolecular cyclization of a substituted pyridine to form the pyrrole ring. | Zinc powder, Acetic acid | researchgate.net |
Future Perspectives and Unexplored Research Avenues for 2 1h Pyrrolo 2,3 C Pyridin 3 Yl Acetic Acid
Challenges and Opportunities in Scalable Synthesis and Process Optimization
The efficient and scalable synthesis of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid and its derivatives is a critical aspect for its widespread application in drug discovery and development. While various synthetic routes to the broader 6-azaindole (B1212597) core have been established, challenges remain in achieving high-yield, cost-effective, and environmentally friendly processes suitable for large-scale production. researchgate.net
Future research in this area should focus on the development of more convergent and atom-economical synthetic routes. Opportunities lie in the exploration of novel catalytic systems that are more robust and less prone to deactivation. Process optimization through high-throughput screening of reaction conditions, including solvents, catalysts, and temperature, could lead to significant improvements in yield and purity. Furthermore, the development of continuous flow synthesis methods presents a promising avenue for safer, more efficient, and scalable production of this compound and its derivatives.
Table 1: Comparison of Synthetic Methodologies for Azaindole Scaffolds
| Methodology | Advantages | Challenges | Future Opportunities |
| Bartoli Reaction | Versatile, good yields for certain substrates. nbuv.gov.ua | Requires specific nitro-pyridine precursors, can have limitations in substrate scope. nbuv.gov.ua | Development of milder reaction conditions and broader substrate compatibility. |
| Palladium-Catalyzed Cross-Coupling | High efficiency in forming C-C and C-N bonds. eurekaselect.com | Catalyst deactivation by nitrogen heterocycles, cost of palladium. researchgate.net | Exploration of more stable and reusable catalysts, including non-precious metal catalysts. |
| Fischer Indole (B1671886) Synthesis | A classic and well-established method. | Can require harsh acidic conditions, may lead to mixtures of isomers. | Development of catalytic and milder variations of the Fischer synthesis. |
| Domino Reactions | Can construct complex molecules in a single step, increasing efficiency. rsc.org | Requires careful design of substrates and optimization of reaction conditions. | Design of novel domino sequences for the direct synthesis of functionalized this compound derivatives. |
Emerging Methodologies for Derivatization and Scaffold Expansion
The acetic acid moiety of this compound provides a convenient handle for further derivatization, allowing for the exploration of a vast chemical space. However, future research should also focus on emerging methodologies for the functionalization of the pyrrolo[2,3-c]pyridine core itself, as well as strategies for scaffold expansion.
Recent advances in C-H bond functionalization offer a powerful tool for the direct introduction of various substituents onto the azaindole ring, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net These methods can provide access to novel derivatives that are not easily accessible through traditional cross-coupling reactions. Photocatalysis and electrocatalysis are also emerging as sustainable and efficient methods for the functionalization of indole and azaindole scaffolds. researchgate.netcofc.edu
Beyond simple functionalization, scaffold expansion strategies can lead to the creation of entirely new classes of compounds with unique three-dimensional structures. This could involve the annulation of additional rings onto the pyrrolo[2,3-c]pyridine core or the use of ring-distortion strategies to access novel topologies. These expanded scaffolds could interact with biological targets in novel ways, potentially leading to the discovery of compounds with improved potency and selectivity.
Identification of Novel Molecular Targets and Pathways (Non-Clinical)
Derivatives of the 7-azaindole (B17877) scaffold, to which this compound belongs, have shown activity against a wide range of molecular targets, particularly protein kinases. nih.gov A significant body of research has focused on their potential as inhibitors of kinases such as PI3K, ALK, and CDK8, which are implicated in cancer. nih.govnih.govnih.gov More recently, 7-azaindole derivatives have been identified as covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. acs.org
However, the therapeutic potential of this scaffold is likely not limited to kinase inhibition. A key future perspective is the systematic screening of this compound and its derivatives against a broader range of biological targets. This could include other enzyme families, G-protein coupled receptors, ion channels, and nuclear receptors. For example, some 7-azaindole derivatives have been investigated as potent Orai channel inhibitors with potential applications in asthma. nih.gov
Unbiased screening approaches, such as phenotypic screening, could also be employed to identify novel biological activities without a preconceived molecular target. This could lead to the discovery of compounds that modulate novel cellular pathways and provide new starting points for drug discovery programs in a variety of disease areas, including neurodegenerative diseases, metabolic disorders, and infectious diseases.
Advanced Computational Approaches for Predictive Modeling and Design
Advanced computational methods are poised to play an increasingly important role in accelerating the discovery and optimization of novel derivatives of this compound. In silico techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have already been successfully applied to understand the binding modes of 7-azaindole derivatives and to guide the design of more potent inhibitors. ingentaconnect.com
Future opportunities in this area include the use of more sophisticated computational approaches, such as free energy perturbation (FEP) and machine learning (ML) models. acs.org FEP calculations can provide more accurate predictions of binding affinities, while ML models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries. acs.org These predictive models can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to identify potential liabilities early in the drug discovery process. iajpr.com By integrating these advanced computational tools into the design-synthesis-test cycle, it will be possible to more rapidly and efficiently develop derivatives of this compound with improved biological activity and drug-like properties.
Integration into Multidisciplinary Research Platforms for Chemical Biology Studies
Beyond its potential as a scaffold for drug discovery, this compound and its derivatives can serve as valuable tools for chemical biology research. By developing chemical probes based on this scaffold, it is possible to investigate the function of specific proteins and pathways in living systems.
For example, a potent and selective inhibitor of a particular kinase, derived from this compound, could be used to elucidate the downstream signaling pathways regulated by that kinase. By attaching a fluorescent tag or a photoaffinity label to the molecule, it would be possible to visualize the subcellular localization of the target protein or to identify its binding partners.
The integration of these chemical probes into multidisciplinary research platforms, combining chemical synthesis, cell biology, proteomics, and bioinformatics, will be essential for fully realizing their potential. Such platforms can enable the systematic investigation of the biological effects of these compounds and can provide valuable insights into the complex molecular mechanisms underlying health and disease.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolopyridine derivatives and acetic acid precursors. Key steps include:
- Cyclization : Use Pd-catalyzed cross-coupling to construct the pyrrolo[2,3-c]pyridine core .
- Acetic Acid Integration : Employ nucleophilic substitution or ester hydrolysis (e.g., methyl ester intermediates) to introduce the acetic acid moiety .
- Optimization : Control temperature (60–80°C), use anhydrous solvents (e.g., DMF), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm structural integrity by analyzing aromatic protons (δ 6.8–8.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm) .
- HPLC-MS : Assess purity (>98%) and detect impurities using C18 columns with acetonitrile/water mobile phases .
- FT-IR : Verify carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers under desiccant (silica gel) at room temperature. Avoid humidity and light exposure. Regularly verify stability via HPLC every 6 months .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carboxylic acid group for derivatization) .
- Molecular Docking : Simulate binding affinities to targets like CRTH2/DP2 receptors (e.g., fevipiprant derivatives show prolonged receptor residence times ).
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., hepatic metabolism, renal excretion ).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., human eosinophils for anti-inflammatory studies) and controls (e.g., fevipiprant as a reference ).
- Metabolite Profiling : Perform LC-MS to identify active/inactive metabolites that may interfere with assays .
- Orthogonal Assays : Validate results using complementary methods (e.g., calcium flux assays vs. cAMP inhibition for receptor activity ).
Q. How can in vivo pharmacokinetic studies be designed for this compound derivatives?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) and collect plasma samples at intervals (0–24 hrs). Use LC-MS to quantify parent compound and metabolites .
- Tissue Distribution : Analyze brain, liver, and kidney homogenates to assess penetration and accumulation .
- Excretion Studies : Monitor urinary and fecal excretion rates to determine clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
